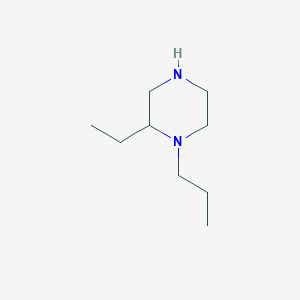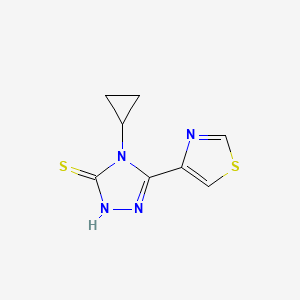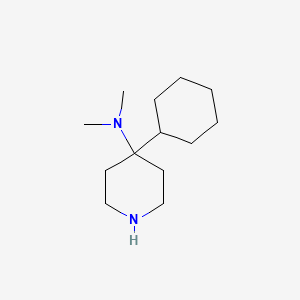
2-Ethyl-1-propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-propylpiperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-propylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This aza-Michael addition reaction is a key step in the synthesis process.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve catalytic processes. For instance, a palladium-catalyzed cyclization reaction can be employed to produce highly substituted piperazines with good yields . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-propylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Alkyl halides or sulfonium salts are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted piperazines .
Scientific Research Applications
2-Ethyl-1-propylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Piperazine derivatives are explored for their potential use in pharmaceuticals, particularly as anthelmintic agents.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-1-propylpiperazine involves its interaction with molecular targets such as GABA receptors. By binding to these receptors, the compound can induce hyperpolarization of nerve endings, leading to the paralysis of certain parasites. This mechanism is similar to that of other piperazine derivatives used as anthelmintic agents .
Comparison with Similar Compounds
Piperazine: A basic compound with a similar structure but without the ethyl and propyl substituents.
1-Methylpiperazine: Contains a methyl group instead of ethyl and propyl groups.
1-Phenylpiperazine: Contains a phenyl group, offering different chemical properties.
Uniqueness: 2-Ethyl-1-propylpiperazine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and propyl groups can enhance its lipophilicity and potentially its ability to cross biological membranes .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-ethyl-1-propylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-3-6-11-7-5-10-8-9(11)4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
VMMAFSCFSRODGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCNCC1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)

![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)



![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)



![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)

![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)

